Cas no 14966-12-2 (3-(2-chloro-5-methylphenyl)prop-2-enoic acid)

3-(2-chloro-5-methylphenyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-methylcinnamic acid
- 3-(2-chloro-5-methylphenyl)prop-2-enoic acid
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- MDL: MFCD18393683
- Inchi: 1S/C10H9ClO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
- InChI Key: YMNCTGPDZMJYPR-HWKANZROSA-N
- SMILES: ClC1C=CC(C)=CC=1/C=C/C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 213
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3
3-(2-chloro-5-methylphenyl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016216-1g |
2-Chloro-5-methylcinnamic acid |
14966-12-2 | 97% | 1g |
1,564.50 USD | 2021-06-18 | |
Enamine | EN300-1983553-0.05g |
3-(2-chloro-5-methylphenyl)prop-2-enoic acid |
14966-12-2 | 0.05g |
$468.0 | 2023-09-16 | ||
Enamine | EN300-1983553-2.5g |
3-(2-chloro-5-methylphenyl)prop-2-enoic acid |
14966-12-2 | 2.5g |
$1089.0 | 2023-09-16 | ||
Alichem | A015016216-500mg |
2-Chloro-5-methylcinnamic acid |
14966-12-2 | 97% | 500mg |
839.45 USD | 2021-06-18 | |
Enamine | EN300-1983553-1.0g |
3-(2-chloro-5-methylphenyl)prop-2-enoic acid |
14966-12-2 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-1983553-5.0g |
3-(2-chloro-5-methylphenyl)prop-2-enoic acid |
14966-12-2 | 5g |
$2110.0 | 2023-05-31 | ||
Alichem | A015016216-250mg |
2-Chloro-5-methylcinnamic acid |
14966-12-2 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Enamine | EN300-1983553-10.0g |
3-(2-chloro-5-methylphenyl)prop-2-enoic acid |
14966-12-2 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-1983553-10g |
3-(2-chloro-5-methylphenyl)prop-2-enoic acid |
14966-12-2 | 10g |
$2393.0 | 2023-09-16 | ||
Enamine | EN300-1983553-1g |
3-(2-chloro-5-methylphenyl)prop-2-enoic acid |
14966-12-2 | 1g |
$557.0 | 2023-09-16 |
3-(2-chloro-5-methylphenyl)prop-2-enoic acid Related Literature
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415
Additional information on 3-(2-chloro-5-methylphenyl)prop-2-enoic acid
2-Chloro-5-methylcinnamic Acid (CAS No. 14966-12-2): Properties, Applications, and Market Insights
2-Chloro-5-methylcinnamic acid (CAS No. 14966-12-2) is a versatile organic compound belonging to the class of cinnamic acid derivatives. This white to off-white crystalline powder has gained significant attention in pharmaceutical and chemical research due to its unique structural properties and wide range of applications. The compound's molecular formula is C10H9ClO2, with a molecular weight of 196.63 g/mol, making it an important intermediate in organic synthesis.
The growing interest in chloro-substituted cinnamic acids stems from their potential applications in drug development and material science. Researchers are particularly interested in how the chloro and methyl functional groups at positions 2 and 5 respectively influence the compound's reactivity and biological activity. Recent studies published in journals like the Journal of Medicinal Chemistry have highlighted the importance of such derivatives in developing new therapeutic agents.
One of the most searched questions about 2-Chloro-5-methylcinnamic acid relates to its synthesis methods. The compound is typically prepared through Knoevenagel condensation between 2-chloro-5-methylbenzaldehyde and malonic acid, or via Perkin reaction modifications. The purity of the final product, often exceeding 98%, makes it suitable for high-end applications in pharmaceutical intermediates and specialty chemicals.
In terms of physical properties, 2-Chloro-5-methylcinnamic acid shows a melting point range of 168-172°C and demonstrates moderate solubility in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). Its stability under normal storage conditions (room temperature, dry environment) makes it convenient for laboratory and industrial use. The compound's UV absorption characteristics (λmax ~280 nm) are particularly valuable for analytical applications and quality control procedures.
The pharmaceutical applications of 2-Chloro-5-methylcinnamic acid derivatives represent a hot research topic. Current studies focus on its potential as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups creates interesting electronic effects that medicinal chemists are exploring for drug design. Some patent applications have emerged recently covering novel uses of this compound in targeted drug delivery systems.
From a commercial perspective, the global market for cinnamic acid derivatives including 2-Chloro-5-methylcinnamic acid is experiencing steady growth, driven by increasing R&D investments in pharmaceutical and agrochemical sectors. Major chemical suppliers have reported growing demand for high-purity samples of this compound, particularly from contract research organizations and academic institutions. The compound's price varies significantly based on purity grade, with analytical standards (≥99%) commanding premium prices in the specialty chemicals market.
Quality control of 2-Chloro-5-methylcinnamic acid typically involves HPLC analysis, with specifications including assay (≥98%), residual solvents (meeting ICH guidelines), and heavy metal content. Reputable suppliers provide comprehensive analytical certificates and material safety data sheets (MSDS) that detail handling precautions and storage recommendations. Proper documentation is crucial for researchers working under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) regulations.
Recent advancements in green chemistry have led to improved synthetic routes for chloro-substituted cinnamic acids. Environmentally friendly catalysts and solvent-free conditions are being explored to reduce the ecological footprint of production processes. These innovations align with the pharmaceutical industry's growing emphasis on sustainable chemistry practices, making 2-Chloro-5-methylcinnamic acid synthesis an area of active research and development.
The compound's stability profile makes it suitable for various formulation applications. Researchers are investigating its potential in crystal engineering and cocrystal formation, which could lead to improved bioavailability of active pharmaceutical ingredients. Such applications are particularly relevant in addressing the challenges of poorly soluble drugs, a major focus area in modern drug development programs.
For analytical chemists, 2-Chloro-5-methylcinnamic acid serves as a valuable reference standard in method development and validation. Its well-characterized properties make it ideal for calibrating instruments and developing new analytical protocols. The compound's distinct spectroscopic signatures (in IR, NMR, and mass spectrometry) provide clear identification markers for quality control purposes.
Looking ahead, the future of 2-Chloro-5-methylcinnamic acid research appears promising. Emerging applications in materials science, particularly in organic electronics and photoresponsive materials, are opening new avenues for exploration. The compound's structural features make it a candidate for developing novel functional materials with tailored properties. As research continues, we can expect to see more innovative uses of this versatile chemical building block across multiple scientific disciplines.
When sourcing 2-Chloro-5-methylcinnamic acid, researchers should consider factors such as supplier reputation, batch-to-batch consistency, and technical support availability. Many leading chemical suppliers now offer custom synthesis services and bulk quantities to meet diverse research needs. Proper handling procedures, including the use of personal protective equipment and adequate ventilation, should always be followed when working with this compound in laboratory settings.
The scientific literature contains numerous references to 2-Chloro-5-methylcinnamic acid and related compounds, reflecting their importance in contemporary chemical research. Recent publications have explored its role in metal-organic frameworks (MOFs), polymer chemistry, and as a ligand in coordination complexes. These diverse applications underscore the compound's significance as a multifunctional chemical entity with broad utility across different fields of chemistry and materials science.
In conclusion, 2-Chloro-5-methylcinnamic acid (CAS No. 14966-12-2) represents an important member of the cinnamic acid derivatives family with wide-ranging applications in pharmaceuticals, materials science, and chemical research. Its unique combination of structural features and reactivity continues to attract scientific interest, driving innovation across multiple disciplines. As research progresses, this compound is likely to find even more applications in cutting-edge technologies and therapeutic developments.
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